3-Chloro-2-[(cyclopropylamino)methyl]phenol
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Overview
Description
3-Chloro-2-[(cyclopropylamino)methyl]phenol is an organic compound with the molecular formula C10H12ClNO. It is a phenolic compound characterized by the presence of a chloro group at the third position and a cyclopropylamino methyl group at the second position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(cyclopropylamino)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(cyclopropylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-Chloro-2-[(cyclopropylamino)methyl]phenol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(cyclopropylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the chloro and cyclopropylamino groups contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: This compound shares the chloro and phenolic structure but differs in the substituent at the second position.
3-Chloro-2-hydroxypropyltrimethylammonium chloride: Similar in having a chloro group and a phenolic structure but with different substituents.
Uniqueness
3-Chloro-2-[(cyclopropylamino)methyl]phenol is unique due to the presence of the cyclopropylamino methyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2-[(cyclopropylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-2-1-3-10(13)8(9)6-12-7-4-5-7/h1-3,7,12-13H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXUWPNNIRLOGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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